molecular formula C20H18BClF2N2O B8196623 8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-carbaldehyde

8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-carbaldehyde

Cat. No.: B8196623
M. Wt: 386.6 g/mol
InChI Key: ZQUAHUSWVLNEGA-UHFFFAOYSA-N
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Description

10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide is a complex organic compound that belongs to the class of boron-dipyrromethene (BODIPY) derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide typically involves the following steps:

    Formation of the Dipyrromethene Core: This step involves the condensation of pyrrole derivatives under acidic conditions to form the dipyrromethene core.

    Introduction of the Boron Atom: The dipyrromethene core is then reacted with boron trifluoride etherate to introduce the boron atom, forming the BODIPY structure.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: For controlled reaction conditions and high yield.

    Purification: Using techniques such as column chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its photophysical properties. The boron atom in the BODIPY core plays a crucial role in the absorption and emission of light. The molecular targets and pathways involved include:

    Fluorescence: The compound absorbs light at specific wavelengths and emits fluorescence, making it useful in imaging applications.

    Energy Transfer: In DSSCs, the compound acts as a photosensitizer, facilitating the transfer of energy to generate electricity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2’,1’-f][1,3,2]diazaborinin-4-ium-5-uide is unique due to its specific functional groups, which enhance its photophysical properties and make it suitable for a wide range of applications, from bioimaging to solar energy conversion.

Properties

IUPAC Name

8-(4-chlorophenyl)-2,2-difluoro-4,6,10,12-tetramethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaene-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BClF2N2O/c1-11-9-12(2)25-19(11)18(15-5-7-16(22)8-6-15)20-13(3)17(10-27)14(4)26(20)21(25,23)24/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUAHUSWVLNEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C(=C3C)C=O)C)C4=CC=C(C=C4)Cl)C)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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